2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound also contains phenyl and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the phenyl and ethoxy groups: This step involves the reaction of the oxadiazole intermediate with 3,4-dimethylphenol and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: Known for its anti-HIV-1 activity.
4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate: Another compound with similar structural features.
Uniqueness
2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-5-26-17-10-7-16(8-11-17)20-23-21(24-28-20)22-19(25)15(4)27-18-9-6-13(2)14(3)12-18/h6-12,15H,5H2,1-4H3,(H,22,24,25) |
InChI Key |
JCJPOEHTNSOLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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